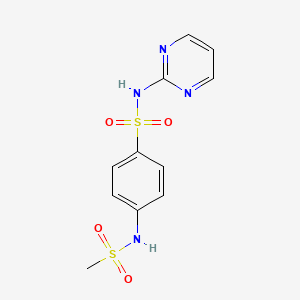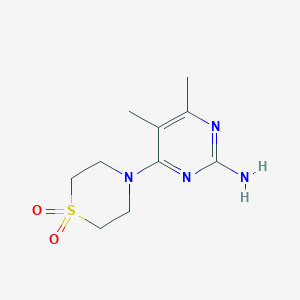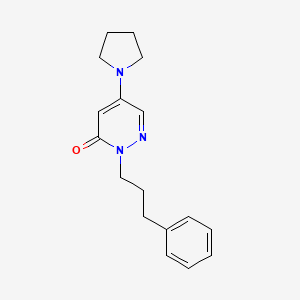
4-METHANESULFONAMIDO-N-(PYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHANESULFONAMIDO-N-(PYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE is a sulfonamide derivative that contains both a methanesulfonamido group and a pyrimidinyl group attached to a benzene ring. Sulfonamides are a class of compounds known for their antimicrobial properties and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHANESULFONAMIDO-N-(PYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE typically involves the reaction of 4-aminobenzenesulfonamide with pyrimidine derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-METHANESULFONAMIDO-N-(PYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .
Scientific Research Applications
4-METHANESULFONAMIDO-N-(PYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties and interactions with biological systems.
Medicine: Investigated for its potential use as an antibacterial agent and in the treatment of various infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-METHANESULFONAMIDO-N-(PYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE involves its ability to inhibit specific enzymes or pathways in microorganisms. For example, sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell division .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: Another sulfonamide with similar antimicrobial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfapyridine: Known for its use in treating dermatitis herpetiformis
Uniqueness
4-METHANESULFONAMIDO-N-(PYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides. Its combination of a methanesulfonamido group and a pyrimidinyl group attached to a benzene ring makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-(methanesulfonamido)-N-pyrimidin-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O4S2/c1-20(16,17)14-9-3-5-10(6-4-9)21(18,19)15-11-12-7-2-8-13-11/h2-8,14H,1H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNDVVJVUANTTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-Chlorophenyl)-4-[(2,4-difluorophenyl)methyl]piperazine](/img/structure/B5654309.png)
![2-(cyclopropylmethyl)-8-[(4-methyl-2-thienyl)sulfonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5654312.png)

![4-[3-(4-fluorophenoxy)propyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5654332.png)
![rel-(4aS,8aS)-2-[2-amino-6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5654337.png)

![2,6-dimethoxy-4-{[(4-methoxybenzyl)amino]methyl}phenol](/img/structure/B5654349.png)
![4-[2-(isopropylthio)ethyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5654356.png)
![N-[2-(1-allyl-1H-benzimidazol-2-yl)ethyl]-4-fluorobenzamide](/img/structure/B5654360.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]pentan-3-amine](/img/structure/B5654368.png)
![1-[2-(5-acetyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)-2-oxoethyl]azepan-2-one](/img/structure/B5654369.png)
![N-[(4-FLUOROPHENYL)METHYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE](/img/structure/B5654375.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(4-methylphenyl)acetamide](/img/structure/B5654385.png)
![3-{[(2-methoxyethyl)(methyl)amino]sulfonyl}-N-methyl-N-(pyrazin-2-ylmethyl)benzamide](/img/structure/B5654386.png)
